N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
Description
N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-oxo group, a 2-(4-methylphenyl) substituent on the pyrazine core, and an acetamide side chain linked to an N-(2,4-difluorophenyl) group.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c1-13-2-4-14(5-3-13)18-11-19-21(29)26(8-9-27(19)25-18)12-20(28)24-17-7-6-15(22)10-16(17)23/h2-11H,12H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVSKEYCTZUGYOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a difluorophenyl moiety and a pyrazolo[1,5-a]pyrazin core. Its molecular formula is with a molecular weight of approximately 399.35 g/mol. The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. Research has shown that these compounds can inhibit tumor cell proliferation through various mechanisms:
- Inhibition of Cell Proliferation : In vitro studies demonstrated that the compound significantly reduces the viability of various cancer cell lines by inducing apoptosis.
- Mechanism of Action : The anticancer activity is believed to be mediated through the inhibition of specific kinases involved in cell cycle regulation.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 12.5 | Apoptosis induction |
| A549 (lung cancer) | 15.0 | Cell cycle arrest |
| HeLa (cervical cancer) | 10.0 | Inhibition of kinase activity |
Antimicrobial Activity
The compound also shows promising antimicrobial activity against various pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:
- Bacterial Inhibition : The compound demonstrated significant inhibition zones in disk diffusion assays against Staphylococcus aureus and Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Toxicological Profile
While the biological activity is promising, it is crucial to consider the toxicological aspects of the compound. Reports indicate that it may pose risks to aquatic life and could potentially affect fertility or fetal development in humans:
- Aquatic Toxicity : Classified as very toxic to aquatic life with long-lasting effects .
- Reproductive Toxicity : Suspected of causing reproductive harm based on preliminary studies.
Case Studies and Research Findings
Several case studies have focused on the biological activity of related compounds, providing insights into their therapeutic potential:
- Study on Pyrazolo[1,5-a]pyrazines : A study published in Journal of Medicinal Chemistry highlighted that derivatives of pyrazolo[1,5-a]pyrazines exhibit selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
- Antimicrobial Efficacy Research : Another study explored the antimicrobial properties of structurally similar compounds, finding that modifications in the phenyl moiety significantly enhance antibacterial activity.
Comparison with Similar Compounds
N-(4-Ethylphenyl) and N-[2-(4-Chlorophenyl)ethyl] Derivatives
Two closely related compounds from share the pyrazolo[1,5-a]pyrazin-4-one core and acetamide side chain but differ in their N-aryl substituents:
N-(4-Ethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Molecular Formula: C₂₃H₂₂N₄O₂
- Molecular Weight: 386.45 g/mol
- Substituent: 4-ethylphenyl on the acetamide nitrogen.
N-[2-(4-Chlorophenyl)ethyl]-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide
- Molecular Formula: C₂₃H₂₁ClN₄O₂
- Molecular Weight: 420.9 g/mol
- Substituent: 4-chlorophenylethyl on the acetamide nitrogen.
Key Differences :
2-{[2-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
- Structure: Features a sulfanyl (S-) linker and 4-methoxyphenyl/phenoxyphenyl groups ().
- Methoxy and phenoxy substituents may enhance π-π stacking with aromatic residues in biological targets .
Pyrazolo[3,4-d]pyrimidine Analogues
N-Benzyl-2-[1-(4-fluorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide ()
- Molecular Formula: C₂₀H₁₆FN₅O₂ (inferred from synonyms).
- Core Difference : Pyrazolo[3,4-d]pyrimidine vs. pyrazolo[1,5-a]pyrazin.
- Implications: The pyrimidine ring (vs.
Pyrazolo[1,5-a]pyrimidine Derivatives (F-DPA and DPA-714)
- F-DPA : N,N-Diethyl-2-(2-(4-fluorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide.
- DPA-714 : N,N-Diethyl-2-(2-(4-(2-fluoroethoxy)phenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide.
- Key Differences :
Herbicidal Acetamides ()
- Metolachlor and Acetochlor : Chloroacetamide herbicides with alkylphenyl substituents.
- Comparison: The target compound’s pyrazolo-pyrazine core may confer selectivity for non-herbicidal targets (e.g., enzymes or receptors) compared to these agrochemicals .
Data Tables
Table 1: Structural and Molecular Comparison of Key Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
